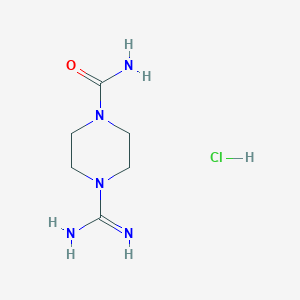
2,4-Dibromo-5-chloronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-5-chloronaphthalen-1-amine is an organic compound with the molecular formula C10H6Br2ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, chlorine, and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-chloronaphthalen-1-amine typically involves the bromination of 5-chloronaphthalen-1-amine. One common method includes the following steps:
- Dissolve 5-chloronaphthalen-1-amine in chloroform.
- Add bromine dropwise to the solution while maintaining the temperature at 50°C.
- Allow the reaction to proceed overnight to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-5-chloronaphthalen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include secondary amines.
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-chloronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-5-chloronaphthalen-1-amine depends on its interaction with specific molecular targets. The presence of bromine, chlorine, and amine groups allows it to form various interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-1-naphthylamine: Similar structure but lacks the chlorine atom.
5-Chloronaphthalen-1-amine: Similar structure but lacks the bromine atoms.
2,4-Dibromo-5-chloronaphthalene: Similar structure but lacks the amine group.
Uniqueness
2,4-Dibromo-5-chloronaphthalen-1-amine is unique due to the presence of both bromine and chlorine atoms along with an amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H6Br2ClN |
|---|---|
Peso molecular |
335.42 g/mol |
Nombre IUPAC |
2,4-dibromo-5-chloronaphthalen-1-amine |
InChI |
InChI=1S/C10H6Br2ClN/c11-6-4-7(12)10(14)5-2-1-3-8(13)9(5)6/h1-4H,14H2 |
Clave InChI |
SWSIVOMJRWPSLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=CC(=C2N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)

![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)


![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)

![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)
